molecular formula C20H26N4O6 B12602211 {Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine CAS No. 917981-16-9

{Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine

Cat. No.: B12602211
CAS No.: 917981-16-9
M. Wt: 418.4 g/mol
InChI Key: MBZHNONCRBXCDD-UHFFFAOYSA-N
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Description

Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]dimethanamine is a symmetrical aromatic compound featuring a central hexane-1,6-diyl ether bridge connecting two 3-nitro-substituted phenylene groups. Each phenylene unit is further linked to a methanamine group (-CH2NH2).

Properties

CAS No.

917981-16-9

Molecular Formula

C20H26N4O6

Molecular Weight

418.4 g/mol

IUPAC Name

[4-[6-[4-(aminomethyl)-2-nitrophenoxy]hexoxy]-3-nitrophenyl]methanamine

InChI

InChI=1S/C20H26N4O6/c21-13-15-5-7-19(17(11-15)23(25)26)29-9-3-1-2-4-10-30-20-8-6-16(14-22)12-18(20)24(27)28/h5-8,11-12H,1-4,9-10,13-14,21-22H2

InChI Key

MBZHNONCRBXCDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)[N+](=O)[O-])OCCCCCCOC2=C(C=C(C=C2)CN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine typically involves a multi-step process. One common method includes the reaction of hexane-1,6-diol with 3-nitro-4-chlorophenol to form the intermediate hexane-1,6-diylbis(oxy-3-nitro-4-chlorophenylene). This intermediate is then reacted with methanamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of {Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.

    Materials Science: It can be incorporated into polymers to enhance their mechanical and thermal properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.

    Biochemical Research: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its chemical stability and reactivity.

    Electronics: It can be utilized in the production of electronic materials, such as conductive polymers and insulating layers.

Mechanism of Action

The mechanism by which {Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The nitro and methanamine groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Additionally, the phenylene groups can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on functional groups, synthesis, physicochemical properties, and applications.

Functional Group Variations

(a) 1,1-((Hexane-1,6-diylbis(oxy))bis(2,1-phenylene))bis(ethan-1-one)
  • Structure: Similar hexane-ether bridge but linked to 2-hydroxy acetophenone-derived ketones .
  • Key Differences : Replaces nitro and methanamine groups with ketones.
  • Synthesis : Williamson ether synthesis (82% yield) .
  • Applications : Intermediate in organic synthesis; ketone functionality may enable further derivatization.
(b) 4,4′-(((Hexane-1,6-diylbis(oxy))bis(3-methoxy-4,1-phenylene))bis(methaneylylidene))bis(3-phenylisoxazol-5(4H)-one)
  • Structure : Hexane-ether bridge with methoxy-substituted phenyl rings and isoxazolone heterocycles .
  • Key Differences : Methoxy (electron-donating) vs. nitro (electron-withdrawing) substituents; isoxazolone rings introduce additional reactivity.
  • Physicochemical Data : Melting point 192–195°C; distinct NMR shifts for aromatic and bridge protons .
(c) Hexamidine Derivatives (e.g., Hexamidine Diisethionate)
  • Structure : Hexane-ether bridge connecting bis(benzamidine) groups .
  • Key Differences : Amidines (protonated at physiological pH) vs. methanamines; nitro groups absent.
  • Applications : Preservatives in cosmetics due to antimicrobial activity .

Bridge and Backbone Modifications

(a) Silica Gel Modified with 2,2'-(Hexane-1,6-diylbis(oxy))dibenzaldehyde
  • Structure : Hexane-ether bridge with terminal aldehyde groups .
  • Key Differences : Aldehydes enable covalent binding to silica, contrasting with the target compound’s amine functionality.
  • Applications : Adsorbent for dye removal (e.g., Reactive Yellow 84) .
(b) Triazole-Linked Derivatives (e.g., 4,4′-(((Hexane-1,6-diylbis(1H-1,2,3-triazole))bis(methylene))bis(oxy))dibenzaldehyde)
  • Structure : Click chemistry-derived triazole rings replace nitro-amine groups .
  • Synthesis : Copper-catalyzed azide-alkyne cycloaddition (76.73% yield) .
  • Applications : Antioxidant and antimicrobial agents due to triazole heterocycles .
(c) Hexamethylene Diisocyanate
  • Structure : Hexane backbone with terminal isocyanate groups (-NCO) .
  • Key Differences : Highly reactive isocyanates vs. stable ether-amine linkages.
  • Applications : Polyurethane production .

Physicochemical and Spectroscopic Comparisons

Compound Functional Groups Key Spectral Data Yield/Synthesis
Target Compound Nitro, methanamine Not explicitly provided Not reported
1,1-((Hexane...)bis(ethan-1-one) Ketone, ether FT-IR: 1678 cm⁻¹ (C=O), 2877–2949 cm⁻¹ (C-H) 82% (Williamson ether)
Hexamidine Diisethionate Amidines, sulfonate CAS: 659-40-5; Molecular formula: C24H38N4O10S2 Commercial (preservative)
Triazole Derivative Triazole, aldehyde MS (ESI): m/z 475.42 [M+1]⁺ 76.73% (click chemistry)

Application-Based Comparison

  • Antimicrobial Activity : Hexamidine derivatives excel due to amidine cationic properties , whereas the target compound’s nitro groups may limit bioavailability.
  • Adsorption : Silica-modified aldehydes outperform the target compound in dye removal, but amines could target cationic pollutants.
  • Polymer Chemistry : Hexamethylene diisocyanate is superior for urethane formation, while the target’s ether-amine structure may serve as a crosslinker.

Biological Activity

Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]dimethanamine, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]dimethanamine
  • Molecular Formula : C18H22N4O4
  • Molecular Weight : 354.39 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects.
  • Antioxidant Activity : The presence of nitro groups in its structure suggests potential antioxidant properties, which could mitigate oxidative stress in cells.
  • Cell Signaling Modulation : It may influence signaling pathways by binding to receptors or other cellular proteins, leading to downstream effects that can alter cellular behavior.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains. The following table summarizes findings related to antimicrobial activity:

Compound Target Bacteria Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]dimethanamineStaphylococcus aureus250.5 mg/mL
Escherichia coli220.75 mg/mL
Pseudomonas aeruginosa201 mg/mL

Anticancer Properties

The compound's potential anticancer properties are supported by studies demonstrating its ability to induce apoptosis in cancer cell lines. For example:

  • Case Study : A study involving the treatment of breast cancer cell lines with this compound showed a significant reduction in cell viability and increased markers of apoptosis (caspase activation).

Neuroprotective Effects

Emerging research suggests that compounds similar to hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]dimethanamine may offer neuroprotective benefits by reducing neuroinflammation and oxidative damage in neuronal cells.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis Methods : Various synthetic routes have been explored to optimize yield and purity. Notably, methods involving nucleophilic substitution reactions have been successful.
  • Biological Evaluation : In vitro assays have confirmed the compound's activity against several pathogens and cancer cell lines.

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